Sulfide, neopentyl phenyl
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Overview
Description
Neopentyl phenylsulfide, also known as 2,2-dimethylpropylsulfanylbenzene, is an organic compound with the molecular formula C11H16S. It is a sulfide derivative where a neopentyl group is attached to a phenyl ring through a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl phenylsulfide can be synthesized through the reaction of neopentyl bromide with sodium benzenethiolate. The reaction is typically carried out in a two-necked flask fitted with a reflux condenser, a gas-inlet, and a magnetic stirrer. The mixture is heated at 70°C with vigorous stirring under nitrogen for 3.5 hours. After cooling, the organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are washed with aqueous sodium chloride and dried over calcium chloride. The solvent is then removed, and the residual oil is distilled to obtain neopentyl phenylsulfide .
Industrial Production Methods: While specific industrial production methods for neopentyl phenylsulfide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Neopentyl phenylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Neopentyl phenylsulfide can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and appropriate catalysts are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Neopentyl phenylsulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Neopentyl phenylsulfide is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of neopentyl phenylsulfide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the sulfur atom acts as a nucleophile, attacking electrophilic centers. The steric hindrance provided by the neopentyl group influences the reaction kinetics and pathways. The compound’s unique structure allows it to participate in specific reactions that are not feasible for other sulfides .
Comparison with Similar Compounds
Neopentyl Bromide: Shares the neopentyl group but differs in reactivity due to the presence of a bromine atom.
Thiophenol: Contains a phenyl group attached to a sulfur atom but lacks the neopentyl group.
Diphenyl Disulfide: Contains two phenyl groups attached to a sulfur-sulfur bond.
Uniqueness: Neopentyl phenylsulfide is unique due to the combination of the neopentyl and phenyl groups, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
7210-80-2 |
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Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
2,2-dimethylpropylsulfanylbenzene |
InChI |
InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
OGILWELMFMDAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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